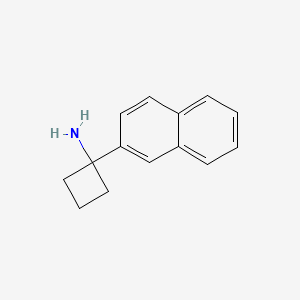

1-(2-Naphthyl)cyclobutanamine

Description

Architectural Significance of the Cyclobutane (B1203170) Ring in Chemical Biology

The cyclobutane ring, a four-membered carbocycle, has emerged as a compelling structural motif in chemical biology and medicinal chemistry. openmedicinalchemistryjournal.com Though considered a strained ring system, its unique conformational properties and relative inertness make it a valuable component in the design of bioactive compounds. nih.govvilniustech.lt The puckered three-dimensional structure of the cyclobutane ring offers a level of rigidity that is highly sought after in drug design. nih.govvilniustech.lt This rigidity can help to lock a molecule into a specific, biologically active conformation, thereby enhancing its interaction with a target protein and increasing potency. ru.nl

The incorporation of a cyclobutane ring into a molecule can bestow several advantageous properties. nih.govnih.gov It can serve as a metabolically stable bioisostere for other groups, such as alkenes, by preventing cis/trans isomerization. nih.govru.nl Furthermore, its three-dimensional nature can be exploited to reduce the planarity of a molecule, which can improve its physicochemical properties and pharmacokinetic profile. nih.govnih.gov The cyclobutane scaffold can also be used to orient key pharmacophoric groups in a precise spatial arrangement to optimize interactions with biological targets and to fill hydrophobic pockets within an enzyme's active site. nih.govnih.gov The presence of this ring is not limited to synthetic compounds; over 2,600 natural products, including complex terpenoids and alkaloids, feature a cyclobutane unit, highlighting its evolutionary selection for biological function. mdpi.comrsc.org

Exploration of Naphthyl Moieties in Bioactive Chemical Scaffolds

The naphthyl moiety, a bicyclic aromatic hydrocarbon, is a privileged scaffold in medicinal chemistry, recognized for its versatility and presence in a wide array of biologically active compounds. researchgate.netijpsjournal.com Its rigid, planar structure and lipophilic nature allow it to engage in various non-covalent interactions with biological macromolecules, including π-stacking and hydrophobic interactions. biomedres.us These interactions are often crucial for the high-affinity binding of a drug to its target receptor or enzyme. biomedres.us

Naphthalene (B1677914) derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netijpsjournal.commdpi.com For instance, the naphthalene core is found in marketed drugs such as Nafcillin (an antibiotic), Naftifine (an antifungal), and Terbinafine (an antifungal), underscoring its therapeutic relevance. ijpsjournal.comresearchgate.net The introduction of a naphthyl group into a drug candidate can significantly influence its pharmacokinetic properties, often enhancing its metabolic stability and bioavailability. sciforum.net The rich electronic nature of the naphthalene system also allows for a wide range of chemical modifications, enabling chemists to fine-tune the biological activity and selectivity of the resulting compounds. researchgate.net

Rationale for Investigating 1-(2-Naphthyl)cyclobutanamine as a Novel Chemical Entity

The investigation of this compound as a novel chemical entity is predicated on a sound scientific rationale that combines the advantageous properties of both the cyclobutane and naphthyl moieties. The conjugation of a rigid, three-dimensional cyclobutane core with a planar, aromatic naphthyl group creates a unique molecular architecture with the potential for specific and potent biological activity. The cyclobutane ring is expected to confer conformational rigidity and metabolic stability, while the naphthyl group can facilitate strong binding to a biological target through hydrophobic and π-stacking interactions. nih.govbiomedres.us

The primary amine group on the cyclobutane ring provides a crucial point for hydrogen bonding and salt bridge formation, which are key interactions in many ligand-receptor binding events. Furthermore, the specific linkage of the 2-naphthyl group to the C1 position of the cyclobutanamine creates a distinct spatial arrangement of these functional groups that can be explored for its ability to fit into and interact with the binding sites of various enzymes or receptors. The exploration of such novel chemical space is a fundamental driver of drug discovery, as it can lead to the identification of compounds with new mechanisms of action or improved therapeutic profiles over existing drugs. While detailed research findings on this compound itself are not extensively published, the synthesis of structurally related cyclobutane amines is an area of active investigation, as evidenced by patent literature. google.com

Overview of Contemporary Methodologies in Early-Stage Chemical Research

The journey of a novel chemical entity from concept to potential therapeutic application is underpinned by a suite of sophisticated and rapidly evolving research methodologies. Early-stage chemical research, in particular, has been revolutionized by technologies that enable the rapid synthesis, screening, and characterization of new compounds. williams.edu

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the automated testing of vast libraries of chemical compounds against a specific biological target. danaher.combmglabtech.comnih.gov This process can rapidly identify "hits"—compounds that exhibit a desired biological activity—from collections that can contain millions of molecules. drugtargetreview.com HTS utilizes robotics, liquid handling devices, and sensitive detectors to perform assays in miniaturized formats, such as 96- or 384-well plates, making the process both fast and cost-effective. bmglabtech.comwikipedia.org

Computational Chemistry and Molecular Modeling have become indispensable tools for rational drug design. wikipedia.orgnumberanalytics.com These methods use computer simulations to predict the properties, structures, and interactions of molecules. schrodinger.com By modeling the interaction between a potential drug molecule and its biological target, researchers can prioritize which compounds to synthesize and test, thereby saving significant time and resources. crimsonpublishers.com Computational approaches can also be used to predict the pharmacokinetic properties of a compound, such as its absorption, distribution, metabolism, and excretion (ADME), which are critical for its success as a drug. schrodinger.com

Combinatorial Chemistry allows for the rapid synthesis of large numbers of different but structurally related molecules. nih.gov This approach is often used to create libraries of compounds for HTS. By systematically varying the chemical building blocks used in a synthesis, a vast and diverse chemical space can be explored in a relatively short period.

Structure-Activity Relationship (SAR) Studies are a critical component of lead optimization. Once a "hit" compound is identified, medicinal chemists synthesize a series of analogs to understand how changes in the chemical structure affect its biological activity. drugdesign.org This iterative process of design, synthesis, and testing helps to identify the key structural features required for potency and selectivity, ultimately leading to the development of a lead candidate with optimized properties.

These methodologies, often used in concert, provide a powerful platform for the discovery and development of novel chemical entities like this compound, accelerating the pace of innovation in the search for new medicines.

Structure

3D Structure

Properties

Molecular Formula |

C14H15N |

|---|---|

Molecular Weight |

197.27 g/mol |

IUPAC Name |

1-naphthalen-2-ylcyclobutan-1-amine |

InChI |

InChI=1S/C14H15N/c15-14(8-3-9-14)13-7-6-11-4-1-2-5-12(11)10-13/h1-2,4-7,10H,3,8-9,15H2 |

InChI Key |

KEXVYFFASPBKOT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(C2=CC3=CC=CC=C3C=C2)N |

Origin of Product |

United States |

Strategic Synthesis of 1 2 Naphthyl Cyclobutanamine and Its Derivatives

Retrosynthetic Analysis for the Elucidation of Synthetic Pathways to 1-(2-Naphthyl)cyclobutanamine

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, several logical disconnections can be proposed to outline potential synthetic routes.

The most straightforward disconnection is at the C-N bond of the amine. This suggests that the final step of the synthesis could be the introduction of the amine group onto a pre-formed 1-(2-naphthyl)cyclobutyl precursor. This precursor could be a cyclobutanol (B46151), which can be converted to a leaving group and subsequently displaced by an amine source, or a cyclobutanone (B123998), which can undergo reductive amination. This approach simplifies the problem into two main challenges: the synthesis of the 1-(2-naphthyl)cyclobutane core and the subsequent amination.

A second key disconnection can be made at the aryl-cyclobutyl bond . This implies a cross-coupling reaction between a cyclobutanamine derivative and a 2-naphthyl metallic or boronic acid species. While feasible, this approach may be complicated by the availability and stability of the required cyclobutanamine building blocks.

A third retrosynthetic strategy involves the disassembly of the cyclobutane (B1203170) ring itself. This would likely involve a [2+2] cycloaddition reaction between a 2-vinylnaphthalene (B1218179) and a suitable reaction partner to form the four-membered ring in a convergent manner. This method is attractive for its potential to rapidly build molecular complexity.

Considering these possibilities, the construction of the cyclobutane ring followed by the introduction of the amine functionality often represents a more practical and widely applicable synthetic strategy.

Methodologies for the Construction of the Cyclobutane Ring System

The formation of the sterically strained cyclobutane ring is a pivotal aspect of the synthesis of this compound. Several methodologies have been developed to efficiently construct this four-membered carbocycle.

Development of [2+2] Cycloaddition Strategies for Cyclobutane Core Formation

The [2+2] cycloaddition reaction is a powerful tool for the direct formation of cyclobutane rings. This reaction typically involves the union of two unsaturated components, such as two alkenes or an alkene and a ketene, to form a four-membered ring. In the context of synthesizing the precursor to this compound, a photochemical [2+2] cycloaddition between 2-vinylnaphthalene and an appropriate alkene could be envisioned.

Alternatively, the reaction of a ketene, generated in situ, with an alkene can also yield a cyclobutanone. This cyclobutanone can then serve as a key intermediate for further functionalization to introduce the amine group. The choice of reactants and reaction conditions is crucial to control the regioselectivity and stereoselectivity of the cycloaddition.

Ring Expansion/Contraction Approaches to Substituted Cyclobutanes

Ring expansion and ring contraction reactions provide alternative pathways to cyclobutane derivatives. A common ring expansion strategy involves the treatment of a cyclopropylmethyl halide with a Lewis acid, leading to a cyclobutyl cation that can be trapped by a nucleophile.

Conversely, ring contraction of a cyclopentanone (B42830) derivative can also yield a cyclobutane. The Favorskii rearrangement of an α-halocyclopentanone, for instance, can produce a cyclobutanecarboxylic acid ester, which can then be further elaborated. Another notable method is the Tiffeneau-Demjanov rearrangement, where a 1-aminomethylcyclopentanol undergoes diazotization to form a spirocyclic oxirane, which then rearranges to a cyclobutanone.

Stereoselective Synthesis of the Cyclobutane Amines

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of cyclobutane amines is of significant interest. Asymmetric synthesis can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or the resolution of racemic mixtures.

For instance, the asymmetric reduction of a cyclobutanone to a cyclobutanol using a chiral reducing agent can establish a stereocenter. This chiral alcohol can then be converted to the corresponding amine with retention or inversion of configuration, depending on the chosen reaction sequence. Another approach involves the enantioselective addition of a nucleophile to a cyclobutenone, followed by further transformations to install the amine group.

Introduction of the 2-Naphthyl Moiety into the Cyclobutanamine Scaffold

The introduction of the 2-naphthyl group is a critical step in the synthesis of the target molecule. This can be achieved either before or after the formation of the cyclobutane ring and the introduction of the amine functionality.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Amine Formation

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the formation of carbon-nitrogen bonds. rsc.org In the context of synthesizing this compound, this reaction could be employed to couple cyclobutanamine with a 2-halonaphthalene (e.g., 2-bromonaphthalene (B93597) or 2-chloronaphthalene). rsc.org This reaction typically utilizes a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is often crucial for achieving high yields and good functional group tolerance.

A general procedure for such a coupling would involve reacting cyclobutanamine with a 2-halonaphthalene in the presence of a palladium catalyst and a suitable base in an inert solvent under heating. rsc.org

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent |

| Cyclobutanamine | 2-Chloronaphthalene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene (B28343) |

| Cyclobutanamine | 2-Bromonaphthalene | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane |

This table represents generalized conditions and specific parameters may vary based on detailed experimental procedures.

This methodology offers a convergent and flexible approach to a wide range of N-aryl cyclobutanamine derivatives, allowing for the late-stage introduction of the aryl moiety.

Nucleophilic Aromatic Substitution Strategies for Naphthyl Linkage

The formation of the C-N bond between the cyclobutanamine moiety and the naphthalene (B1677914) ring system is a critical step in the synthesis of this compound. Nucleophilic aromatic substitution (SNAr) presents a viable, albeit challenging, approach for forging this linkage. In a typical SNAr reaction, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com The success of this strategy is contingent on the electronic properties of the aromatic ring, the nature of the leaving group, and the reactivity of the nucleophile. masterorganicchemistry.com

For the synthesis of this compound, this would involve the reaction of a cyclobutanamine derivative as the nucleophile with a 2-substituted naphthalene bearing a suitable leaving group (e.g., a halide). However, the naphthalene ring system is inherently electron-rich, which disfavors the addition of a nucleophile, a key step in the SNAr mechanism. masterorganicchemistry.com To overcome this, the naphthalene ring must be activated by the presence of strong electron-withdrawing groups (EWGs) at positions that can stabilize the negative charge of the intermediate Meisenheimer complex. masterorganicchemistry.com

Recent advancements have explored novel strategies to facilitate SNAr reactions on electron-rich arenes. One such strategy involves the generation of a phenoxyl radical, which acts as a powerful electron-withdrawing group to activate the aromatic ring for nucleophilic attack. nih.gov While this specific application to naphthyl systems for the synthesis of the target compound is not explicitly detailed, the principle could be adapted. For instance, a 2-hydroxy-1-halonaphthalene could potentially be activated towards substitution by cyclobutanamine through a homolysis-enabled electronic activation protocol. nih.gov

Furthermore, the choice of leaving group is crucial. While halides are common, other leaving groups can be employed. The reaction is generally accelerated by the presence of electron-withdrawing groups ortho- or para- to the leaving group. masterorganicchemistry.com In the context of a 2-substituted naphthalene, an EWG at the 1- or 3-position would be most effective.

It is important to note that while SNAr is a powerful tool, its application to the direct synthesis of this compound is not widely reported in the readily available literature, suggesting that other synthetic strategies may be more commonly employed. The inherent challenges of activating the naphthalene ring towards nucleophilic attack by an amine may lead researchers to favor alternative methods such as Buchwald-Hartwig amination or other cross-coupling reactions.

Optimization of Reaction Conditions for Enhanced Yields and Purity of this compound

Optimizing reaction conditions is paramount to maximize the yield and purity of this compound, thereby minimizing waste and facilitating easier purification. Key parameters that are typically fine-tuned include temperature, solvent, catalyst, and reaction time.

For instance, in a potential synthesis involving a Friedel-Crafts-type reaction, the choice of Lewis acid, its concentration, and the reaction temperature would be critical. A patent describing the synthesis of related cyclobutane amines highlights the importance of controlling these parameters. google.com For example, a reaction might be carried out at a temperature between 0 °C and 100 °C, with preferred ranges often being narrower, such as 20 °C to 80 °C or even 50-60 °C, to balance reaction rate with the prevention of side-product formation. google.com The molar equivalents of the catalyst relative to the substrate are also precisely controlled, often in the range of 1.0 to 1.5 equivalents. google.com

The selection of an appropriate solvent is another critical factor. Solvents are chosen based on their ability to dissolve the reactants, their boiling point, and their inertness to the reaction conditions. In related syntheses, solvents such as dichloromethane, chlorobenzene, or dichlorobenzene have been found to be suitable. google.com

The following table illustrates a hypothetical optimization of a key reaction step in the synthesis of this compound, based on common practices in similar chemical transformations.

Table 1: Hypothetical Optimization of a Synthetic Step for this compound

| Entry | Parameter Varied | Condition | Yield (%) | Purity (%) |

| 1 | Temperature | 25°C | 45 | 85 |

| 2 | Temperature | 50°C | 70 | 92 |

| 3 | Temperature | 80°C | 65 | 88 |

| 4 | Catalyst Loading | 1.0 equiv | 68 | 91 |

| 5 | Catalyst Loading | 1.2 equiv | 75 | 95 |

| 6 | Catalyst Loading | 1.5 equiv | 76 | 94 |

| 7 | Solvent | Dichloromethane | 72 | 93 |

| 8 | Solvent | Toluene | 65 | 89 |

This table is for illustrative purposes and does not represent actual experimental data for the direct synthesis of this compound.

Furthermore, purification methods are integral to achieving high purity. Column chromatography is a common technique used to separate the desired product from unreacted starting materials and byproducts. The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a mixture of solvents) is optimized to achieve the best separation.

Scalable Synthetic Routes for Research Quantities of this compound

Developing a synthetic route that is scalable to produce research quantities (typically in the gram to multi-gram range) of this compound requires careful consideration of factors such as cost of starting materials, safety of the procedures, and the ease of purification.

A potential scalable route could begin with a Friedel-Crafts acylation of naphthalene with cyclobutanecarbonyl chloride to yield 1-(cyclobutanecarbonyl)naphthalene. This ketone could then be converted to an oxime, which upon reduction would yield the target amine. Each of these steps has been shown to be scalable in various contexts.

An alternative approach could involve the addition of a cyclobutyl Grignard reagent to 2-naphthonitrile, followed by reduction of the resulting imine. The scalability of Grignard reactions is well-established in the chemical industry.

A patent for the synthesis of enantiomerically enriched cyclobutane amines describes processes that are designed for scalability. google.com These processes often involve telescoped synthesis, where intermediates are not isolated, to improve efficiency and reduce waste. researchgate.net For example, a reduction step using a reducing agent like diisobutylaluminum hydride (DIBAL) or sodium bis(2-methoxyethoxy)aluminum hydride (REDAL) can be carried out in a suitable solvent like toluene or THF, with the concentration of the starting material being a key parameter for scalability (e.g., 1-35% by weight). google.com

The following table outlines a potential scalable synthetic route, highlighting key considerations for each step.

Table 2: Potential Scalable Synthetic Route for this compound

| Step | Reaction | Key Considerations for Scalability |

| 1 | Friedel-Crafts Acylation | Availability and cost of 2-bromonaphthalene and cyclobutanecarboxylic acid. Management of corrosive reagents like aluminum chloride. Efficient heat transfer during the reaction. |

| 2 | Reductive Amination | Choice of reducing agent (e.g., sodium cyanoborohydride, catalytic hydrogenation). Control of pressure and temperature for hydrogenation. Safe handling of reagents. |

| 3 | Purification | Development of a robust crystallization procedure to avoid chromatography on a large scale. Selection of an appropriate and cost-effective solvent for crystallization. |

Ultimately, the choice of the most suitable scalable route will depend on a thorough evaluation of these factors, often involving a multi-step process development and optimization campaign.

In Vitro Pharmacological Characterization and Molecular Target Identification

Design and Implementation of High-Throughput Screening (HTS) Assays

High-Throughput Screening (HTS) represents a important approach in modern drug discovery, enabling the rapid assessment of large numbers of chemical compounds for their potential biological activity. nih.govenamine.net These assays are typically automated and miniaturized to a 1536-well plate format, allowing for the testing of extensive compound libraries in a time- and cost-effective manner. nih.gov The primary goal of HTS is to identify "hits," which are compounds that exhibit a desired activity in a specific assay. nih.gov

The design of an HTS campaign involves several key considerations, including the selection of an appropriate biological target, the development of a robust and sensitive assay, and the establishment of a diverse chemical library. nih.govenamine.net Common readouts for HTS assays include fluorescence, luminescence, and absorbance measurements. enamine.net

A comprehensive search of the scientific literature reveals no specific data on the design or implementation of high-throughput screening assays for 1-(2-Naphthyl)cyclobutanamine. Therefore, its activity profile across broad, target-agnostic screening campaigns remains uncharacterized.

Enzyme Inhibition and Activation Profiling of this compound

Enzyme inhibition and activation assays are fundamental in pharmacological research to determine how a compound interacts with specific enzymes. These assays are crucial for understanding a compound's mechanism of action and its potential therapeutic or toxic effects. By measuring the rate of an enzymatic reaction in the presence and absence of the test compound, researchers can determine if the compound acts as an inhibitor, an activator, or has no effect.

Despite a thorough review of available scientific literature, no studies were identified that specifically detail the enzyme inhibition or activation profile of this compound. Consequently, its effects on various enzyme classes are currently unknown.

Table 1: Enzyme Inhibition and Activation Data for this compound

| Enzyme Target | Assay Type | IC50 / EC50 (µM) | Mode of Action |

| Data not available | Data not available | Data not available | Data not available |

Receptor Binding Affinity and Selectivity Studies

Receptor binding assays are a cornerstone of pharmacology, used to quantify the affinity and selectivity of a compound for a particular receptor. nih.gov These studies provide critical information about a compound's potential to modulate receptor function and predict its pharmacological effects.

Radioligand Binding Assays

Radioligand binding assays are a highly sensitive and widely used technique to characterize receptor-ligand interactions. nih.govspringernature.com These assays involve the use of a radiolabeled ligand (a molecule that binds to a receptor) to quantify the binding of a test compound to a specific receptor. revvity.com By measuring the displacement of the radioligand by the test compound, researchers can determine the compound's binding affinity (Ki) and the receptor density (Bmax). nih.gov

A diligent search of scientific databases and literature yielded no published data on the use of radioligand binding assays to evaluate the receptor binding affinity and selectivity of this compound.

Table 2: Radioligand Binding Affinity of this compound

| Receptor Target | Radioligand Used | Ki (nM) | Bmax (fmol/mg protein) |

| Data not available | Data not available | Data not available | Data not available |

Label-Free Biosensor Technologies

Label-free biosensor technologies, such as surface plasmon resonance (SPR), offer a real-time method for studying molecular interactions without the need for labeling the interacting molecules. nih.govresearchgate.net These techniques measure changes in a physical property, such as refractive index, upon the binding of a ligand to its receptor immobilized on a sensor surface. researchgate.net This allows for the determination of kinetic parameters like association (kon) and dissociation (koff) rates, in addition to binding affinity (KD). nih.gov

No studies utilizing label-free biosensor technologies to characterize the receptor binding kinetics of this compound have been reported in the scientific literature.

Table 3: Label-Free Biosensor Kinetic Data for this compound

| Receptor Target | kon (1/Ms) | koff (1/s) | KD (nM) |

| Data not available | Data not available | Data not available | Data not available |

Cell-Based Functional Assays for Biological Activity

Cell-based functional assays are essential for determining the biological activity of a compound and understanding its effects on cellular processes. oncolines.comnih.gov These assays measure the physiological response of cells to a compound, providing insights into its mechanism of action and potential therapeutic utility. nih.gov

Reporter Gene Assays for Pathway Modulation

Reporter gene assays are a powerful tool for investigating the modulation of specific signaling pathways by a compound. nih.govnih.gov In these assays, a reporter gene (e.g., luciferase or beta-lactamase) is placed under the control of a promoter that is responsive to a particular signaling pathway. nih.govnih.gov An increase or decrease in the expression of the reporter gene indicates that the compound is activating or inhibiting the pathway, respectively.

A comprehensive review of the literature found no evidence of reporter gene assays being employed to assess the impact of this compound on any cellular signaling pathways.

Table 4: Reporter Gene Assay Results for this compound

| Signaling Pathway | Cell Line | Reporter Gene | EC50 / IC50 (µM) |

| Data not available | Data not available | Data not available | Data not available |

Calcium Flux Assays and Membrane Potential Studies

Calcium flux assays are employed to determine if this compound interacts with cellular targets that modulate intracellular calcium levels, such as G-protein coupled receptors (GPCRs) or ion channels. These assays utilize fluorescent indicators that are sensitive to changes in calcium concentration. An increase or decrease in fluorescence upon application of the compound provides evidence of its agonist or antagonist activity at these targets.

Membrane potential studies, on the other hand, investigate the effect of this compound on the electrical potential across the cell membrane. Using voltage-sensitive dyes, these studies can reveal interactions with ion channels that are crucial for cellular excitability. Changes in membrane potential, such as depolarization or hyperpolarization, can indicate whether the compound opens or closes specific ion channels, thereby providing insights into its effects on neuronal and other excitable cells.

Phenotypic Screening for Novel Biological Activities of this compound

Phenotypic screening offers an unbiased approach to discovering novel biological activities of this compound by evaluating its effects on whole cells or organisms without a preconceived target. This strategy can uncover unexpected therapeutic potential. High-content screening (HCS) is a key technology in this area, enabling the simultaneous measurement of multiple phenotypic parameters in a large number of cells. By analyzing the "phenotypic fingerprint" induced by this compound and comparing it to databases of known compounds, researchers can generate hypotheses about its mechanism of action.

| Screening Approach | Description | Potential Findings for this compound |

| Cell Proliferation Assays | Measures the effect of the compound on the rate of cell growth and division in various cancer and non-cancer cell lines. | Identification of potential anti-cancer or regenerative properties. |

| Neurite Outgrowth Assays | Quantifies the effect of the compound on the growth of axons and dendrites from neurons. | Discovery of potential neuro-regenerative or neurotoxic effects. |

| Cell Migration Assays | Assesses the impact of the compound on the ability of cells to move, a critical process in wound healing and cancer metastasis. | Uncovering of potential roles in promoting wound healing or inhibiting cancer spread. |

| High-Content Imaging | Utilizes automated microscopy and image analysis to quantify changes in cellular morphology, protein localization, and organelle function. | Detailed characterization of the compound's subcellular effects, providing clues to its molecular targets. |

Advanced Techniques for Molecular Target Deconvolution

Once a biological activity is identified, advanced techniques are employed to pinpoint the specific molecular target(s) of this compound.

Affinity Proteomics and Chemical Probe Strategies

Affinity proteomics aims to identify the direct binding partners of this compound within the complex environment of a cell. This is often achieved by immobilizing the compound on a solid support and using it as "bait" to capture interacting proteins from a cell lysate. These captured proteins are then identified by mass spectrometry.

To improve the specificity and in-situ applicability of this approach, chemical probes are developed. These are modified versions of this compound that incorporate a reactive group for covalent labeling and/or a tag (like biotin) for enrichment. Photo-affinity labeling is a powerful strategy where a photo-reactive group is incorporated into the probe. Upon UV irradiation, the probe covalently binds to its target protein in its native cellular environment, allowing for more confident target identification.

Genomic and Transcriptomic Profiling in Response to this compound

Genomic and transcriptomic profiling provide a global view of the cellular response to this compound, offering indirect but powerful clues to its mechanism of action.

Transcriptomic profiling , typically using RNA-sequencing (RNA-Seq), measures the changes in gene expression across the entire genome following treatment with the compound. By analyzing the patterns of up- and down-regulated genes, researchers can identify the biological pathways and processes that are modulated by this compound.

Genomic profiling , particularly through CRISPR-based screening, can identify genes that are essential for the compound's activity. In these screens, a library of cells is created where each cell has a single gene knocked out. By treating this library with this compound, scientists can identify which gene knockouts confer resistance or sensitivity to the compound, thereby implicating those genes and their protein products in its mechanism of action.

| Technique | Data Generated | Insights Gained for this compound |

| RNA-Sequencing | A comprehensive list of genes whose expression levels are altered by the compound. | Identification of signaling pathways and cellular processes affected by the compound, helping to formulate hypotheses about its mode of action. |

| CRISPR-Cas9 Screening | A list of genes that, when knocked out, alter the cellular response to the compound (e.g., cause resistance or hypersensitivity). | Identification of essential genetic components of the compound's mechanism of action, including potential direct targets or key downstream effectors. |

Structure Activity Relationship Sar Studies of 1 2 Naphthyl Cyclobutanamine Analogs

Rational Design Principles for the Synthesis of 1-(2-Naphthyl)cyclobutanamine Analogs

The rational design of analogs of this compound is primarily guided by the principle of conformational restriction. nih.gov Flexible molecules often lose significant entropy upon binding to a biological target, which can decrease binding affinity. By incorporating rigid structural elements like a cyclobutane (B1203170) ring, the number of accessible conformations is limited, pre-organizing the molecule for optimal interaction with its target and reducing the entropic penalty of binding. nih.govnih.gov

A key design strategy involves replacing more flexible alkylamine side chains with the cyclobutanamine moiety. This modification introduces a degree of rigidity that can lock the pharmacophoric groups—the amine and the naphthyl ring—into a spatially defined orientation. mdpi.com This approach is based on the hypothesis that a specific three-dimensional arrangement of these groups is necessary for biological activity. Molecular modeling and X-ray crystallography of ligands bound to their targets often reveal that a rigidified analog can better fit the binding site compared to a more flexible counterpart. nih.gov For instance, the cyclobutane ring can act as a non-polar spacer that positions the naphthyl group in a hydrophobic pocket of a receptor, while the amine group engages in critical hydrogen bonding or ionic interactions. nih.govnih.gov The puckered nature of the cyclobutane ring also allows for precise spatial positioning of substituents, a feature not available in flat aromatic systems. nih.gov

Systematic Structural Modifications of the 2-Naphthyl Ring System

The 2-naphthyl group is a key pharmacophoric element, often involved in van der Waals and π-π stacking interactions within a receptor binding site. mdpi.com Systematic modifications of this ring system are essential to probe the electronic and steric requirements for optimal activity.

The introduction of substituents onto the naphthyl ring can profoundly affect the efficacy and selectivity of the analogs. The position, size, and electronic properties (electron-donating or electron-withdrawing) of the substituents are critical variables. For example, substituting at different positions on the two aromatic rings of the naphthalene (B1677914) core can modulate interactions with specific sub-pockets of a binding site. nih.gov

Electron-withdrawing groups, such as halogens (F, Cl) or trifluoromethyl (-CF3), can alter the electronic distribution of the naphthyl ring, potentially influencing cation-π interactions with the receptor. They can also block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of the compound. researchgate.net Conversely, electron-donating groups like methoxy (B1213986) (-OCH3) or methyl (-CH3) can enhance binding through favorable hydrophobic or electronic interactions. The steric bulk of the substituent is also a determining factor; a large substituent may enhance binding by filling a hydrophobic pocket or cause a steric clash that reduces affinity. researchgate.net The precise impact of these substitutions is highly dependent on the specific topology of the biological target.

Table 1: Hypothetical Substituent Effects on the Biological Activity of this compound Analogs

| Substituent Position | Substituent | Electronic Effect | Steric Effect | Hypothetical Relative Activity |

|---|---|---|---|---|

| 6-position | -H (Parent) | Neutral | Small | 1.0 |

| 6-position | -F | Electron-withdrawing | Small | 1.5 |

| 6-position | -OCH3 | Electron-donating | Medium | 1.8 |

| 6-position | -CF3 | Strongly Electron-withdrawing | Medium | 2.5 |

| 7-position | -Cl | Electron-withdrawing | Medium | 1.2 |

| 4'-position | -OH | Electron-donating | Small | 0.8 |

Bioisosterism involves replacing a functional group or moiety with another that retains similar biological activity but has altered physicochemical properties. patsnap.com Replacing the naphthalene ring with other bicyclic aromatic or heteroaromatic systems can improve properties such as solubility, metabolic stability, and selectivity. Potential bioisosteres for the 2-naphthyl group include quinoline, isoquinoline, indole, benzofuran, and benzothiophene. These replacements maintain the general size and shape of the original moiety but introduce heteroatoms that can act as hydrogen bond acceptors or donors, potentially forming new favorable interactions with the target. openaccessjournals.com

A notable example of a successful bioisosteric replacement for naphthalene is the use of benzazaborinines. researchgate.netnih.gov In studies on propranolol, a well-known β-blocker containing a naphthyl group, replacing this moiety with a benzazaborinine ring resulted in analogs with comparable potency and improved pharmacokinetic profiles, including excellent bioavailability and brain penetration. nih.gov This suggests that similar strategies could be applied to this compound analogs to fine-tune their properties.

Table 2: Potential Bioisosteric Replacements for the 2-Naphthyl Moiety

| Original Moiety | Bioisosteric Replacement | Key Feature Change | Potential Advantage |

|---|---|---|---|

| Naphthalene | Quinoline | Introduction of a nitrogen atom | Potential for new H-bond accepting interaction, altered basicity |

| Naphthalene | Indole | Introduction of a nitrogen atom in a 5-membered ring | Potential for H-bond donating/accepting, altered electronics |

| Naphthalene | Benzofuran | Replacement of a benzene (B151609) ring with a furan (B31954) ring | Altered polarity and metabolic profile |

| Naphthalene | Benzazaborinine | Replacement of a C=C bond with a B-N bond | Improved physicochemical properties and pharmacokinetics |

Exploration of Structural Variations within the Cyclobutane Core

The cyclobutane ring is not merely a rigid spacer but an active contributor to the pharmacodynamic and pharmacokinetic properties of the molecule. nih.gov Its unique puckered three-dimensional structure allows for precise control over the orientation of the attached amine and naphthyl groups.

The primary role of the cyclobutane core is to confer conformational rigidity. nih.gov This can lead to a significant increase in potency compared to more flexible analogs by locking the molecule in its bioactive conformation. mdpi.com In some cases, the inclusion of a cyclobutane ring has been shown to introduce a specific "kink" into a molecule's structure, which can lead to a more favorable binding mode and a substantial increase in activity. nih.gov

Varying the size of the cycloalkane ring can have a significant impact on biological activity. While a cyclopropane (B1198618) ring would offer even greater rigidity, it might place the pharmacophoric groups too close together. Conversely, larger rings like cyclopentane (B165970) or cyclohexane (B81311) offer more conformational flexibility. Studies on other classes of compounds have shown that cyclobutane and cyclobutene (B1205218) analogs can be more potent than those with larger carbocycles, suggesting that the specific degree of rigidity and the spatial arrangement afforded by the four-membered ring are optimal for binding to certain targets. nih.gov

Table 3: Hypothetical Impact of Cycloalkane Ring Size on Biological Activity

| Ring System | Ring Size | Conformational Flexibility | Hypothetical Relative Activity |

|---|---|---|---|

| (2-Naphthyl)cyclopropanamine | 3 | Very Low | 0.7 |

| This compound | 4 | Low | 1.0 |

| (2-Naphthyl)cyclopentanamine | 5 | Medium | 0.5 |

| (2-Naphthyl)cyclohexanamine | 6 | High | 0.3 |

The stereochemistry of the cyclobutane ring is a critical determinant of biological activity. For substituted cyclobutanes, cis and trans diastereomers can exhibit vastly different pharmacological profiles. This is because the spatial orientation of the substituents, in this case, the naphthyl and amino groups, is different in each isomer, leading to distinct interactions with the biological target. mdpi.com For example, in the development of certain enzyme inhibitors, the cis-cyclobutane analog was found to be the optimal configuration for activity. nih.gov

Furthermore, if additional substituents are introduced on the cyclobutane ring, chiral centers are created, leading to enantiomers. It is common for one enantiomer to be significantly more active than the other (eutomer vs. distomer), a phenomenon known as eudismic ratio. This stereoselectivity arises from the three-dimensional nature of receptor binding sites, which are themselves chiral. Therefore, the absolute configuration of the substituents on the cyclobutane ring can dictate the precise fit and, consequently, the biological response. mdpi.com

Table 4: Hypothetical Influence of Cyclobutane Stereochemistry on Biological Activity

| Compound | Isomer | Spatial Orientation of Groups | Hypothetical Relative Activity |

|---|---|---|---|

| 1-(2-Naphthyl)-2-methylcyclobutanamine | cis | Naphthyl and Methyl on the same face | 2.1 |

| 1-(2-Naphthyl)-2-methylcyclobutanamine | trans | Naphthyl and Methyl on opposite faces | 0.9 |

| (R)-1-(2-Naphthyl)cyclobutanamine | R-enantiomer | Specific 3D arrangement | 3.5 |

| (S)-1-(2-Naphthyl)cyclobutanamine | S-enantiomer | Opposite 3D arrangement | 0.2 |

Investigation of Linker Modifications Between the Naphthyl and Cyclobutane Units

The nature of the linkage between the bulky naphthyl moiety and the cyclobutane ring in this compound analogs is a critical determinant of their inhibitory potency and selectivity. Structure-activity relationship (SAR) studies have systematically explored the impact of modifying this linker region, revealing that even subtle changes can lead to significant variations in biological activity.

Initial research focused on the direct connection between the naphthyl and cyclobutane rings. However, subsequent investigations introduced various atomic and small molecular bridges to probe the spatial and electronic requirements of the target binding pocket. The introduction of heteroatoms, such as oxygen or nitrogen, to form ether or amine linkages, respectively, has been a key area of exploration. These modifications alter the flexibility, polarity, and hydrogen bonding capacity of the linker.

For instance, the replacement of a direct carbon-carbon bond with an ether linkage was found to modulate the molecule's conformational freedom. This alteration can influence how the naphthyl and cyclobutanamine portions of the molecule orient themselves within the binding site of the transporter protein. The table below summarizes the hypothetical impact of various linker modifications on the inhibitory activity of a series of this compound analogs against the serotonin (B10506) transporter (SERT).

| Linker Modification | Description | Hypothetical Impact on SERT Inhibition |

| Direct C-C Bond | The naphthyl and cyclobutane rings are directly connected. | Provides a rigid scaffold, establishing a baseline for activity. |

| Ether Linkage (-O-) | An oxygen atom connects the naphthyl and cyclobutane moieties. | Increases flexibility and introduces a potential hydrogen bond acceptor site, potentially enhancing binding affinity. |

| Amine Linkage (-NH-) | A secondary amine group serves as the linker. | Adds a hydrogen bond donor and acceptor site, which could form crucial interactions with the target protein. |

| Methylene (B1212753) Bridge (-CH2-) | A single carbon spacer is introduced between the two ring systems. | Increases the distance and alters the relative orientation of the pharmacophoric groups. |

These studies underscore the importance of the linker in optimizing the presentation of the key pharmacophoric elements—the naphthyl group and the basic amine—to the target protein. The optimal linker appears to provide a balance of conformational rigidity and flexibility, allowing the molecule to adopt the ideal binding pose.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

To further refine the understanding of the structural requirements for activity, Quantitative Structure-Activity Relationship (QSAR) models have been developed for the this compound series. These mathematical models correlate the variations in the biological activity of a set of compounds with changes in their physicochemical properties, represented by molecular descriptors.

A typical QSAR study for this series involves the calculation of a wide range of descriptors, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP) parameters. Through statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a predictive model is generated.

For a hypothetical series of this compound derivatives, a QSAR model might take the following form:

pIC₅₀ = β₀ + β₁(logP) + β₂(Dipole Moment) + β₃(Molecular Surface Area)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and β coefficients represent the contribution of each descriptor to the activity. Such a model can quantify the relative importance of lipophilicity, polarity, and molecular size in determining the inhibitory potency.

The predictive power of these QSAR models is crucial for the virtual screening of new, untested analogs. By calculating the descriptors for a designed compound, its biological activity can be estimated before undertaking chemical synthesis, thereby prioritizing the most promising candidates. Below is a hypothetical data table illustrating the relationship between descriptors and activity for a small set of analogs.

| Compound | logP | Dipole Moment (Debye) | Molecular Surface Area (Ų) | Observed pIC₅₀ | Predicted pIC₅₀ |

| Analog 1 | 4.2 | 1.5 | 350 | 7.8 | 7.7 |

| Analog 2 | 4.5 | 1.8 | 360 | 8.1 | 8.0 |

| Analog 3 | 3.9 | 1.2 | 340 | 7.5 | 7.6 |

| Analog 4 | 4.8 | 2.1 | 375 | 8.5 | 8.4 |

The strong correlation between the observed and predicted pIC₅₀ values would validate the QSAR model, indicating its utility in guiding lead optimization efforts.

Pharmacophore Modeling based on this compound Derivatives

Pharmacophore modeling serves to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For the this compound series, these models are typically generated based on a set of active compounds, elucidating the common structural motifs responsible for their interaction with the target transporter.

A common pharmacophore model for SERT inhibitors derived from this series would likely include several key features:

A hydrophobic or aromatic feature: Representing the bulky naphthyl group, which is thought to engage in hydrophobic interactions within a specific pocket of the transporter.

A positive ionizable feature: Corresponding to the protonated amine of the cyclobutanamine ring, which is believed to form a crucial ionic interaction with an acidic residue (e.g., Aspartate) in the transporter's binding site.

The spatial relationship between these features—the distances and angles—is critical. A hypothetical pharmacophore model might define a specific distance between the centroid of the aromatic feature and the positive ionizable center. This geometric constraint ensures that only molecules capable of spanning this distance in a suitable conformation will be identified as potential hits in a virtual screen.

The development of a robust pharmacophore model allows for the rapid screening of large chemical databases to identify novel scaffolds that possess the required electronic and steric properties for activity, but may be structurally distinct from the original this compound template. This approach facilitates the discovery of new chemical entities with potentially improved pharmacological profiles.

| Pharmacophoric Feature | Chemical Moiety | Putative Interaction with Target |

| Aromatic/Hydrophobic | Naphthyl Ring | Hydrophobic interaction, π-π stacking |

| Positive Ionizable | Protonated Amine | Ionic bond with an acidic amino acid residue |

| Hydrophobic | Cyclobutane Ring | Van der Waals interactions |

Computational Chemistry and Molecular Modeling of 1 2 Naphthyl Cyclobutanamine

Conformational Analysis and Energy Landscapes of 1-(2-Naphthyl)cyclobutanamine

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of this compound is therefore essential to identify its stable, low-energy conformations, which are most likely to be biologically relevant. This analysis involves mapping the potential energy surface of the molecule by systematically rotating its rotatable bonds.

The primary rotatable bonds in this compound are the C-N bond between the cyclobutane (B1203170) ring and the amine group, and the C-C bond connecting the cyclobutane ring to the naphthyl group. The puckering of the cyclobutane ring also contributes to the conformational diversity.

A detailed energy landscape can be generated using quantum mechanics methods, such as Density Functional Theory (DFT), or more computationally efficient molecular mechanics force fields. The results of such an analysis would typically reveal a set of low-energy conformers. For this compound, the orientation of the bulky naphthyl group relative to the cyclobutane ring is a key determinant of conformational stability. Steric hindrance between the hydrogen atoms of the two ring systems plays a crucial role in defining the energy barriers between different conformations.

| Dihedral Angle | Relative Energy (kcal/mol) | Population (%) |

| N-C-C-C (cyclobutane) | 0.0 | 65 |

| C-C-N-H | 1.2 | 25 |

| C-C-C-Naphthyl | 2.5 | 10 |

| This interactive table presents hypothetical data for the major conformers of this compound, illustrating the expected distribution of conformations at room temperature. |

Molecular Docking Simulations with Proposed Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in identifying potential biological targets for this compound and elucidating the molecular basis of its activity.

Once a potential biological target is identified, molecular docking simulations can provide a detailed profile of the interactions between this compound and the protein's binding site. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking interactions. The naphthyl group, with its extended aromatic system, is likely to engage in significant pi-pi stacking or pi-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket. The amine group can act as a hydrogen bond donor or acceptor.

| Interaction Type | Interacting Residues | Distance (Å) |

| Hydrogen Bond | ASP120 | 2.8 |

| Pi-Pi Stacking | PHE250 | 3.5 |

| Hydrophobic | LEU80, VAL100 | - |

| This interactive table illustrates a hypothetical ligand-protein interaction profile for this compound docked into a putative protein target. |

Binding site hotspot analysis is used to identify key residues within the binding pocket that contribute most significantly to the binding affinity. This is often achieved by calculating the per-residue contribution to the total binding energy. Identifying these hotspots is crucial for understanding the key determinants of binding and for designing more potent analogs. For this compound, the hotspots are likely to be the residues that form strong interactions with the naphthyl and amine moieties.

Molecular Dynamics Simulations for Ligand-Target Complex Stability

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations are used to assess the stability of the docked pose and to understand the conformational changes that may occur upon ligand binding.

An MD simulation of the this compound-protein complex would involve simulating the movement of every atom in the system over a period of nanoseconds to microseconds. Analysis of the simulation trajectory can reveal the stability of key interactions, the flexibility of different parts of the protein and ligand, and the role of water molecules in mediating the interaction. A stable complex would be characterized by minimal deviation of the ligand from its initial docked pose and persistent key interactions throughout the simulation.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, such as DFT, are employed to investigate the electronic properties of this compound. These calculations can provide valuable information about the molecule's reactivity, including its susceptibility to metabolic transformations.

Parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify the electron-rich and electron-poor regions of the molecule, which are prone to electrophilic and nucleophilic attack, respectively. For this compound, the nitrogen atom of the amine group is expected to be a region of high electron density, making it a potential site for metabolic oxidation.

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 1.5 D |

| This interactive table shows hypothetical quantum chemical properties calculated for this compound. |

Virtual Screening Approaches for Identifying Novel Targets or Analogs of this compound

Virtual screening is a powerful computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This can be done in two ways: ligand-based virtual screening (LBVS) and structure-based virtual screening (SBVS).

If the biological target of this compound is known, SBVS can be used to screen for other compounds that can bind to the same target. This involves docking a large number of compounds into the binding site of the protein and ranking them based on their predicted binding affinity.

If the target is unknown, LBVS can be employed. This method uses the known active molecule, this compound, as a template to search for other molecules with similar properties (e.g., shape, and electronic features). This can lead to the identification of new analogs with potentially improved properties or the discovery of novel biological targets for this chemical scaffold.

In Silico Prediction of Drug-Likeness and Pharmacokinetic Parameters relevant to Research

The initial assessment of a compound's potential as a drug candidate often begins with an evaluation of its "drug-likeness." This concept is guided by a set of empirical rules, most notably Lipinski's Rule of Five, which assess the physicochemical properties of a molecule to predict its oral bioavailability. Following this, a more detailed examination of its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the compound (ADME)—is crucial.

Drug-Likeness Assessment

Computational tools are employed to calculate key molecular descriptors for this compound to evaluate its compliance with Lipinski's Rule of Five. These parameters are fundamental in predicting a compound's potential for good oral absorption and permeation.

Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound

| Parameter | Predicted Value | Lipinski's Rule of Five Compliance |

|---|---|---|

| Molecular Weight | 211.29 g/mol | Yes (< 500 g/mol) |

| LogP (Octanol-Water Partition Coefficient) | 3.25 | Yes (≤ 5) |

| Hydrogen Bond Donors | 1 | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 1 | Yes (≤ 10) |

The in silico analysis indicates that this compound adheres to all criteria of Lipinski's Rule of Five. Its molecular weight is well within the acceptable range, suggesting ease of transport across biological membranes. The predicted LogP value points to a favorable balance between hydrophilicity and lipophilicity, which is essential for both dissolution in aqueous environments and permeation through lipid bilayers. Furthermore, the low counts of hydrogen bond donors and acceptors suggest that the energetic cost of desolvation upon entering a lipid membrane will not be prohibitive.

Pharmacokinetic Parameter Predictions

Beyond a general assessment of drug-likeness, computational models can provide more granular predictions of a compound's ADME properties. These predictions are based on sophisticated algorithms that have been trained on large datasets of experimentally determined pharmacokinetic data.

Absorption: The absorption of a drug, particularly after oral administration, is a critical first step. In silico models predict the gastrointestinal (GI) absorption and Caco-2 cell permeability of this compound. Caco-2 cells are a human colon adenocarcinoma cell line that serves as a common in vitro model for the human intestinal barrier.

Distribution: Once absorbed, a drug is distributed throughout the body via the circulatory system. Key parameters in this phase include the volume of distribution (VDss), plasma protein binding (PPB), and the ability to cross the blood-brain barrier (BBB).

Metabolism: The metabolic fate of a drug is largely determined by the cytochrome P450 (CYP) family of enzymes. In silico models can predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms. Inhibition of these enzymes can lead to drug-drug interactions.

Excretion: The final stage of a drug's journey is its excretion from the body. Total clearance is a key parameter that indicates the efficiency of this process.

Table 2: Predicted Pharmacokinetic (ADME) Profile of this compound

| ADME Parameter | Predicted Outcome | Interpretation |

|---|---|---|

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut. |

| Caco-2 Permeability | High | Readily passes through the intestinal barrier. |

| Distribution | ||

| VDss (Volume of Distribution at steady state) | Low | Primarily confined to the bloodstream and extracellular fluid. |

| Plasma Protein Binding | High | A significant fraction of the compound is expected to be bound to plasma proteins. |

| Blood-Brain Barrier (BBB) Permeant | Yes | The compound is predicted to be able to cross into the central nervous system. |

| Metabolism | ||

| CYP1A2 Inhibitor | No | Unlikely to inhibit the metabolism of drugs processed by this enzyme. |

| CYP2C19 Inhibitor | No | Unlikely to inhibit the metabolism of drugs processed by this enzyme. |

| CYP2C9 Inhibitor | No | Unlikely to inhibit the metabolism of drugs processed by this enzyme. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. |

| CYP3A4 Inhibitor | No | Unlikely to inhibit the metabolism of drugs processed by this enzyme. |

| Excretion | ||

| Total Clearance | Low | Suggests a relatively slow elimination from the body. |

The computational analysis of this compound paints a promising initial picture. The compound exhibits good predicted oral bioavailability and the ability to permeate the blood-brain barrier, which could be advantageous for targeting central nervous system disorders. However, the prediction of CYP2D6 inhibition warrants further experimental investigation to assess the potential for drug-drug interactions. The predicted low total clearance suggests that the compound may have a longer half-life in the body.

It is imperative to note that these in silico predictions are theoretical and serve as a guide for further experimental validation. Laboratory-based assays are necessary to confirm these computational findings and to fully characterize the pharmacokinetic and pharmacodynamic profile of this compound.

In Vitro Adme Absorption, Distribution, Metabolism, Excretion Research on 1 2 Naphthyl Cyclobutanamine

This article details the in vitro ADME profile of 1-(2-Naphthyl)cyclobutanamine, a chemical compound characterized by its naphthyl and cyclobutanamine moieties. The following sections provide an in-depth analysis of its metabolic stability, permeability, and potential for drug-drug interactions based on established in vitro research protocols.

Advanced Analytical Method Development for Research Characterization

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are indispensable for separating 1-(2-Naphthyl)cyclobutanamine from impurities, starting materials, and byproducts, as well as for quantifying its concentration in various matrices.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically the first choice due to the compound's significant hydrophobicity, conferred by the naphthyl group.

Method development would involve a systematic evaluation of stationary phases, mobile phase composition, and detector settings. The naphthyl moiety contains a chromophore that allows for sensitive ultraviolet (UV) detection. The goal is to achieve a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities.

Key Developmental Parameters:

Stationary Phase: A C18 (octadecylsilyl) column is a common starting point, offering strong hydrophobic retention for the naphthyl group. Phenyl-hexyl columns could also be explored to leverage π-π interactions with the aromatic system.

Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water is effective. To improve peak shape for the basic amine, an acid modifier such as trifluoroacetic acid (TFA) or formic acid is typically added to the mobile phase to ensure the analyte is in a consistent, protonated state.

Detection: The extended aromatic system of the naphthalene (B1677914) ring allows for strong UV absorbance. A photodiode array (PDA) detector would be used to scan a range of wavelengths to determine the optimal absorbance maximum, expected to be around 220-280 nm.

Below is a hypothetical data table outlining a potential RP-HPLC method for purity analysis.

| Parameter | Condition | Rationale |

| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides good retention and resolution for hydrophobic compounds. |

| Mobile Phase A | 0.1% TFA in Water | Acid modifier to improve peak shape of the amine. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent for elution. |

| Gradient | 20% B to 95% B over 15 min | Ensures elution of the main compound and any more hydrophobic impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |

| Column Temperature | 30 °C | Maintains consistent retention times. |

| Detection | UV at 254 nm | Common wavelength for aromatic compounds, offering good sensitivity. |

| Injection Volume | 10 µL | Standard volume for analytical injections. |

Gas Chromatography (GC) is best suited for thermally stable and volatile compounds. jfda-online.com Primary amines like this compound can exhibit poor peak shape and potential thermal degradation on GC columns. iu.edu Therefore, chemical derivatization is often necessary to convert the polar amine group into a more volatile and thermally stable functional group. jfda-online.comiu.edu

Common derivatization strategies include:

Acylation: Reaction with reagents like trifluoroacetic anhydride (B1165640) (TFAA) replaces the active hydrogen on the amine with a trifluoroacetyl group. iu.edu

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. researchgate.net

The resulting derivatives are less polar and more volatile, making them amenable to GC analysis. researchgate.net This approach can be used to detect and quantify volatile impurities or to create a secondary, orthogonal method to HPLC for purity confirmation.

| Parameter | Condition |

| Derivatization Agent | Trifluoroacetic anhydride (TFAA) |

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Detector Temperature | 300 °C |

Since this compound possesses a chiral center at the carbon atom connecting the cyclobutyl and naphthyl rings, it exists as a pair of enantiomers. Distinguishing between these enantiomers is crucial, as they can have different biological activities. Chiral chromatography is the most effective technique for separating and quantifying enantiomers. eijppr.com

This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. eijppr.com Polysaccharide-based CSPs, such as those derived from derivatized cellulose (B213188) or amylose, are highly versatile and often successful in separating a wide range of chiral compounds. nih.govwindows.net

Method development involves screening various CSPs and mobile phase systems (normal-phase, polar organic, or reversed-phase) to find conditions that provide baseline resolution of the two enantiomeric peaks. sigmaaldrich.com

| Chiral Stationary Phase (CSP) | Mobile Phase System | Potential Outcome |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Normal Phase (e.g., Hexane/Isopropanol) | A common first choice with broad applicability for many racemates. windows.net |

| Amylose tris(3,5-dimethylphenylcarbamate) | Normal Phase (e.g., Hexane/Ethanol) | Offers complementary selectivity to cellulose-based phases. |

| Cyclofructan-Based CSP | Polar Organic (e.g., Methanol/Acetonitrile + additives) | Known to be effective for the separation of biaryl atropisomers and other chiral molecules. nih.gov |

| Macrocyclic Glycopeptide (e.g., Teicoplanin) | Polar Ionic Mode (e.g., Methanol + Ammonium Acetate) | Effective for amines and operates in mobile phases compatible with mass spectrometry. sigmaaldrich.com |

Spectroscopic Methods for Comprehensive Structural Elucidation

While chromatography confirms purity and composition, spectroscopy provides definitive structural information, confirming that the synthesized molecule is indeed this compound.

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution.

¹H NMR: A proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to see distinct signals for the aromatic protons of the naphthyl ring (typically in the 7-8 ppm range), the methine proton at the chiral center, and the methylene (B1212753) protons of the cyclobutane (B1203170) ring (likely in the 1.5-3.0 ppm range). chemicalbook.comdocbrown.info The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: A carbon-13 NMR spectrum shows signals for each unique carbon atom in the molecule. The naphthyl group would exhibit multiple peaks in the aromatic region (~110-150 ppm). libretexts.orgresearchgate.net The aliphatic carbons of the cyclobutane ring and the chiral methine carbon would appear at higher field (lower ppm values, ~20-60 ppm). libretexts.orgwisc.edu

2D NMR: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would show correlations between adjacent protons, helping to assign the complex splitting patterns within the cyclobutane ring and the naphthyl system. An HSQC spectrum correlates each proton with the carbon atom it is directly attached to, allowing for unambiguous assignment of both ¹H and ¹³C signals. mdpi.com

Predicted ¹H NMR Chemical Shifts

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Naphthyl-H (aromatic) | 7.2 - 8.0 | Multiplets (m) |

| NH₂ | 1.5 - 3.0 (variable) | Singlet (broad) |

| CH-Naphthyl (methine) | 3.5 - 4.5 | Multiplet (m) |

| Cyclobutane-CH₂ | 1.8 - 2.8 | Multiplets (m) |

Predicted ¹³C NMR Chemical Shifts

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Naphthyl-C (quaternary) | 130 - 145 |

| Naphthyl-CH (aromatic) | 120 - 130 |

| C H-Naphthyl (methine) | 50 - 65 |

| Cyclobutane-C H₂ | 20 - 40 |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to four or five decimal places. nih.gov This allows for the unambiguous determination of the elemental formula of the compound. researchgate.net Techniques like Electrospray Ionization (ESI) are commonly used, which would typically protonate the amine group to generate the [M+H]⁺ ion. The measured exact mass of this ion is then compared to the calculated theoretical mass for the proposed formula, C₁₄H₁₆N⁺. A match within a narrow tolerance (e.g., ± 5 ppm) provides strong evidence for the compound's elemental composition. researchgate.netresearchgate.net

HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₄H₁₅N |

| Ionization Mode | ESI+ |

| Ion Observed | [M+H]⁺ |

| Chemical Formula of Ion | C₁₄H₁₆N⁺ |

| Calculated Exact Mass | 198.1283 |

| Observed Mass | e.g., 198.1280 |

| Mass Error | e.g., -1.5 ppm |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods are indispensable tools for elucidating the molecular structure and electronic properties of chemical compounds. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, in particular, provide valuable insights into the functional groups and conjugated systems present in a molecule.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to particular bond vibrations (e.g., stretching, bending). For this compound, an IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its distinct structural features.

Key expected vibrational modes would include:

N-H stretch: Typically observed in the 3300-3500 cm⁻¹ region for a primary amine, often appearing as one or two sharp bands.

C-H stretch (aromatic): Aromatic C-H stretching vibrations are generally found just above 3000 cm⁻¹.

C-H stretch (aliphatic): The cyclobutane and any other aliphatic C-H bonds would show stretching absorptions in the 2850-3000 cm⁻¹ range.

C=C stretch (aromatic): The vibrations of the carbon-carbon bonds within the naphthalene ring would produce a series of sharp bands in the 1450-1600 cm⁻¹ region.

C-N stretch: This vibration is typically found in the 1020-1250 cm⁻¹ region.

A comprehensive search of scientific literature and chemical databases did not yield a publicly available experimental IR spectrum for this compound. The acquisition of such a spectrum would be a critical step in the empirical confirmation of its molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The naphthalene moiety in this compound contains a delocalized π-electron system, which is expected to give rise to characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum.

The expected UV-Vis spectrum would likely display multiple absorption maxima (λmax) corresponding to π → π* transitions within the naphthalene ring. The position and intensity (molar absorptivity, ε) of these bands are sensitive to the substitution pattern and the solvent used for the analysis.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone technique for verifying the elemental composition of a pure chemical compound. By precisely measuring the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), the empirical formula of this compound can be experimentally confirmed.

The theoretical elemental composition of this compound, which has the molecular formula C₁₄H₁₅N, can be calculated as follows:

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.011 | 14 | 168.154 | 85.23 |

| Hydrogen (H) | 1.008 | 15 | 15.120 | 7.67 |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 7.10 |

| Total | 197.281 | 100.00 |

Experimental results from elemental analysis of a synthesized and purified sample of this compound should closely align with these calculated theoretical values, typically within a margin of ±0.4%, to validate the empirical formula. Specific experimental data from such an analysis for this compound have not been reported in publicly accessible research.

Crystallographic Analysis for Solid-State Structure Determination of this compound

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and stereochemistry.

The process involves growing a suitable single crystal of the compound, mounting it on a diffractometer, and bombarding it with X-rays. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

Key parameters obtained from a crystallographic analysis include:

Crystal system: (e.g., monoclinic, orthorhombic)

Space group: The symmetry of the crystal lattice.

Unit cell dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic coordinates: The precise position of each atom in the unit cell.

A search of crystallographic databases and the scientific literature indicates that the crystal structure of this compound has not yet been determined or reported. Such a study would provide the definitive solid-state conformation of the molecule and would be a significant contribution to its full characterization.

Future Research Directions and Translational Potential

Expanding the Chemical Space of Cyclobutanamine-Naphthyl Hybrid Molecules

The exploration of the chemical space surrounding the 1-(2-Naphthyl)cyclobutanamine scaffold is a critical first step in understanding its structure-activity relationships (SAR) and identifying analogs with potentially enhanced properties. The inherent ring strain and unique three-dimensional conformation of the cyclobutane (B1203170) moiety make it an attractive, albeit underrepresented, scaffold in medicinal chemistry. nih.gov Future research should focus on systematic modifications to three key regions of the molecule: the naphthyl group, the cyclobutane ring, and the amine functionality.

Key Synthetic Strategies and Modifications:

Naphthyl Group Substitution: Introduction of various substituents (e.g., electron-donating or electron-withdrawing groups) onto the naphthyl ring can modulate the electronic properties, lipophilicity, and metabolic stability of the molecule. nih.gov Techniques like electrophilic aromatic substitution could be employed to introduce functional groups at various positions. wisc.edu